Methyl 1-Methylethyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
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Overview
Description
Methyl 1-Methylethyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate is a compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their significant biological and therapeutic potentials, particularly as calcium channel blockers. This specific compound is structurally characterized by the presence of a 1,4-dihydropyridine ring substituted with methyl, methylethyl, and nitrophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-Methylethyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate typically involves the Hantzsch pyridine synthesis. This method includes the condensation of an aldehyde (such as 3-nitrobenzaldehyde), a β-keto ester (such as methyl acetoacetate), and ammonia or an ammonium salt under reflux conditions. The reaction is carried out in a solvent like ethanol, and the product is obtained after purification .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-Methylethyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc in hydrochloric acid or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various ester or amide derivatives.
Scientific Research Applications
Methyl 1-Methylethyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate has several applications in scientific research:
Chemistry: Used as a model compound for studying the mechanisms of 1,4-dihydropyridine reactions.
Biology: Investigated for its potential as a calcium channel blocker.
Medicine: Explored for its antihypertensive and anti-anginal properties.
Industry: Utilized in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The compound exerts its effects primarily by blocking calcium channels. It binds to the L-type calcium channels on the cell membrane, inhibiting the influx of calcium ions. This action results in vasodilation and reduced cardiac workload, making it effective in treating hypertension and angina .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another 1,4-dihydropyridine used as a calcium channel blocker.
Nicardipine: Similar structure with different substituents, used for hypertension.
Amlodipine: Known for its long-acting effects in treating cardiovascular diseases.
Uniqueness
Methyl 1-Methylethyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate is unique due to its specific substituents, which confer distinct pharmacological properties. Its nitrophenyl group, in particular, influences its binding affinity and selectivity for calcium channels .
Properties
CAS No. |
39562-18-0 |
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Molecular Formula |
C19H22N2O6 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
3-O-methyl 5-O-propan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H22N2O6/c1-10(2)27-19(23)16-12(4)20-11(3)15(18(22)26-5)17(16)13-7-6-8-14(9-13)21(24)25/h6-10,17,20H,1-5H3 |
InChI Key |
CFRDJHSYIDTCKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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